Nepafenac

Übersicht

Beschreibung

Nepafenac ist ein nichtsteroidales Antirheumatikum (NSAR), das hauptsächlich in der Augenheilkunde eingesetzt wird. Es wird üblicherweise als Augentropfen verabreicht, um Schmerzen und Entzündungen im Zusammenhang mit einer Katarakt-Operation zu behandeln. This compound ist ein Prodrug, das heißt, es wird im Körper in seine aktive Form, Amfenac, umgewandelt. Diese Umwandlung erfolgt, nachdem die Verbindung die Hornhaut durchdrungen hat .

Vorbereitungsmethoden

Nepafenac wird in einem mehrstufigen Verfahren synthetisiert. Eine gängige Methode umfasst die Behandlung von 2-Aminobenzophenon mit 2-(Methylthio)acetamid in Gegenwart von Sulfurylchlorid, um 2-(2-Amino-3-benzoylphenyl)-2-(Methylthio)acetamid zu bilden. Dieses Zwischenprodukt wird dann unter Verwendung von Raney-Nickel reduziert, um this compound zu ergeben . Industrielle Produktionsmethoden umfassen oft ähnliche Schritte, werden aber für die großtechnische Herstellung optimiert, um eine hohe Reinheit und Ausbeute zu gewährleisten.

Analyse Chemischer Reaktionen

Nepafenac durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: this compound kann unter bestimmten Bedingungen oxidiert werden, was zur Bildung von Abbauprodukten führt.

Reduktion: Die Reduktion von Zwischenprodukten während seiner Synthese ist ein entscheidender Schritt.

Hydrolyse: This compound ist stabil unter sauren und photolytischen Bedingungen, zerfällt aber unter oxidativen und basischen Hydrolysebedingungen

Häufig verwendete Reagenzien in diesen Reaktionen sind Sulfurylchlorid, Raney-Nickel und verschiedene Lösungsmittel wie Dichlormethan und Isopropylalkohol. Die Hauptprodukte, die gebildet werden, hängen von den jeweiligen Reaktionsbedingungen ab, umfassen aber typischerweise this compound und seine verwandten Verunreinigungen.

Wissenschaftliche Forschungsanwendungen

Postoperative Pain and Inflammation Management

Nepafenac is widely recognized for its effectiveness in managing postoperative pain and inflammation associated with cataract surgery. Clinical studies have demonstrated its superiority over placebo in reducing ocular pain and inflammation.

Clinical Efficacy

- A study comparing this compound 0.1% to placebo showed a cure rate of 76.3% for those treated with this compound versus 59.2% for placebo at Day 14 post-surgery (p = 0.0241) .

- Another study reported a cure rate of 71.4% in the this compound group compared to 28.6% in the placebo group on Day 14, with an ocular pain-free rate of 96.2% for this compound versus 67.6% for placebo .

Data Table: Cure Rates Post-Surgery

| Treatment | Day 1 Cure Rate | Day 3 Cure Rate | Day 7 Cure Rate | Day 14 Cure Rate |

|---|---|---|---|---|

| This compound (0.1%) | 1.9% | 21.0% | 50.5% | 71.4% |

| Placebo | 1.9% | 15.2% | 19.0% | 28.6% |

| P-value | - | <0.0001 | <0.0001 | - |

Ocular Neovascularization Treatment

Research has indicated that this compound may also be effective in treating ocular neovascularization, a condition characterized by the growth of new blood vessels in the eye, which can lead to vision loss.

Case Study Findings

In murine models, topical application of this compound significantly reduced choroidal neovascularization compared to vehicle-treated controls, suggesting its potential role as a therapeutic agent for conditions like age-related macular degeneration .

Allergic Reactions and Safety Profile

While generally well-tolerated, there are documented cases of allergic reactions associated with this compound use.

Notable Cases

- A case study reported a patient developing allergic contact dermatitis after using this compound eye drops, highlighting the importance of monitoring for adverse effects even with topical medications .

- Another case involved a patient experiencing allergic urticaria following the use of this compound, marking it as a rare but significant side effect that necessitates caution when prescribing .

Future Research Directions

Ongoing studies are exploring higher concentrations of this compound (e.g., 0.3%) to evaluate their efficacy compared to existing formulations . Additionally, research into the use of this compound in other ocular conditions continues to expand its potential applications beyond postoperative care.

Wirkmechanismus

Nepafenac entfaltet seine Wirkung, indem es die Cyclooxygenase (COX)-Enzyme, insbesondere COX-1 und COX-2, hemmt. Nach dem Eindringen in die Hornhaut wird this compound durch Hydrolasen des Augengewebes schnell in Amfenac umgewandelt. Amfenac hemmt dann die COX-Enzyme und reduziert die Produktion von Prostaglandinen, die Mediatoren von Entzündungen und Schmerzen sind .

Vergleich Mit ähnlichen Verbindungen

Nepafenac wird oft mit anderen NSAR verglichen, die in der Augenheilkunde eingesetzt werden, wie z. B. Bromfenac und Diclofenac. Während all diese Verbindungen COX-Enzyme hemmen, ermöglicht die einzigartige Prodrug-Natur von this compound eine bessere Penetration der Hornhaut und eine gezielte Abgabe. Bromfenac und Diclofenac sind ebenfalls wirksam, können sich aber in ihrer Pharmakokinetik und ihren Nebenwirkungsprofilen unterscheiden .

Ähnliche Verbindungen

- Bromfenac

- Diclofenac

- Ketorolac

Die Fähigkeit von this compound, sich schnell in seine aktive Form umzuwandeln, und seine starken entzündungshemmenden Eigenschaften machen es zu einer wertvollen Option in der Augenheilkunde.

Biologische Aktivität

Nepafenac is a non-steroidal anti-inflammatory drug (NSAID) primarily used in ophthalmology to manage pain and inflammation associated with cataract surgery. As a prodrug, it is converted in vivo to its active metabolite, amfenac, which exerts potent anti-inflammatory effects. This article delves into the biological activity of this compound, highlighting its pharmacokinetics, mechanisms of action, and clinical implications based on diverse research findings.

Pharmacokinetics

This compound is characterized by its rapid penetration through ocular tissues, particularly the cornea, where it is bioactivated to amfenac. Studies have demonstrated that this compound crosses the cornea six times faster than diclofenac, enhancing its therapeutic potential in ocular applications . The pharmacokinetics of this compound and amfenac following topical administration reveal low plasma concentrations, with mean steady-state maximum concentrations (Cmax) of 0.310 ± 0.104 ng/ml for this compound and 0.422 ± 0.121 ng/ml for amfenac .

Table 1: Pharmacokinetic Parameters of this compound

| Parameter | This compound | Amfenac |

|---|---|---|

| Cmax (ng/ml) | 0.310 ± 0.104 | 0.422 ± 0.121 |

| Bioactivation | Rapid | - |

| Ocular Penetration Rate | 6 times faster than diclofenac | - |

This compound acts primarily through the inhibition of cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2. It has been shown to be a mixed inhibitor of these enzymes, with IC50 values of 64 μM for this compound and significantly lower values for amfenac at 0.25 μM . This inhibition leads to decreased synthesis of prostaglandins, which are mediators of inflammation and pain.

Biotransformation

Upon administration, this compound undergoes hydrolysis in ocular tissues, particularly in the iris/ciliary body and retina/choroid, converting it to amfenac . The hydrolysis rates vary across different tissues; for instance, the highest rate was observed in rabbit retina/choroid at 6 nmol/min/mg .

Clinical Efficacy

This compound has demonstrated significant efficacy in reducing post-operative inflammation and pain following cataract surgery. In various studies, topical administration has resulted in up to an 89% inhibition of prostaglandin synthesis in the iris/ciliary body . Furthermore, this compound has shown effectiveness in inhibiting choroidal neovascularization in animal models .

Case Study: Efficacy in Retinal Angiogenesis

A study investigating the effects of this compound on retinal angiogenesis found that both this compound and its active metabolite amfenac inhibited oxygen-induced retinopathy (OIR) more effectively than other NSAIDs . This suggests a potential role for this compound in treating retinal diseases characterized by abnormal blood vessel growth.

Safety Profile

While this compound is generally well-tolerated, some adverse effects have been reported, including ocular discomfort and transient burning sensations upon instillation. Notably, long-term carcinogenicity studies have not been conducted; however, reproductive toxicity studies indicate that high doses may be maternally toxic in animal models .

Eigenschaften

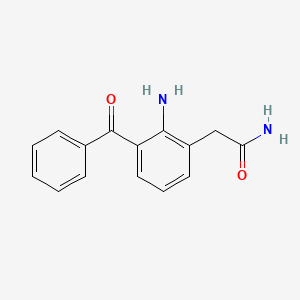

IUPAC Name |

2-(2-amino-3-benzoylphenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2O2/c16-13(18)9-11-7-4-8-12(14(11)17)15(19)10-5-2-1-3-6-10/h1-8H,9,17H2,(H2,16,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEFAQIPZVLVERP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C2=CC=CC(=C2N)CC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0048638 | |

| Record name | Nepafenac | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0048638 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Nepafenac | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015678 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

Nepafenac is a prodrug. After penetrating the cornea, nepafenac undergoes rapid bioactivation to amfenac, which is a potent NSAID that uniformly inhibits the COX1 and COX2 activity. | |

| Record name | Nepafenac | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06802 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

78281-72-8 | |

| Record name | Nepafenac | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=78281-72-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Nepafenac [USAN:INN:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078281728 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nepafenac | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06802 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Nepafenac | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0048638 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-amino-3-benzoylbenzeneacetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NEPAFENAC | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0J9L7J6V8C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Nepafenac | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015678 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.